molecular formula C10H12N2 B3047142 1-Cyclopentyl-3-ethynyl-1H-pyrazole CAS No. 1354704-45-2

1-Cyclopentyl-3-ethynyl-1H-pyrazole

Cat. No.: B3047142
CAS No.: 1354704-45-2
M. Wt: 160.22
InChI Key: WDVCCLUDDUVPGF-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C10H12N2 and a molecular weight of 160.22, is part of the pyrazole family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-ethynyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, allows for high selectivity and yield . Additionally, multicomponent reactions and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of DMSO to form different pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions with aryl halides in the presence of copper or palladium catalysts to form N-arylpyrazoles.

Common Reagents and Conditions:

    Oxidation: Bromine, oxygen, DMSO.

    Reduction: Hydrogen gas, metal catalysts (e.g., ruthenium).

    Substitution: Aryl halides, copper or palladium catalysts.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

1-Cyclopentyl-3-ethynyl-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

    Medicine: It is used in drug discovery and development due to its ability to interact with various biological targets.

    Industry: The compound is employed in the development of agrochemicals and coordination chemistry.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

1-Cyclopentyl-3-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:

    3-Cyclopentyl-1H-pyrazole: This compound shares a similar core structure but lacks the ethynyl group, which may affect its reactivity and biological activity.

    1-Cyclopentyl-4-ethynyl-1H-pyrazole: This isomer has the ethynyl group at a different position, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-cyclopentyl-3-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-9-7-8-12(11-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVCCLUDDUVPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287453
Record name 1H-Pyrazole, 1-cyclopentyl-3-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-45-2
Record name 1H-Pyrazole, 1-cyclopentyl-3-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-cyclopentyl-3-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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